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Compound of Interest

Compound Name: 3,4-Dimethoxy-5-nitrobenzoic acid

CAS No.: 91004-48-7

Cat. No.: B1603259

Get Quote

Strategic Overview & Retrosynthetic Analysis
The synthesis of 3,4-dimethoxy-5-nitrobenzoic acid presents a classic problem in aromatic

regioselectivity. Direct nitration of veratric acid (3,4-dimethoxybenzoic acid) is often avoided in

high-purity applications because the directing effects of the two methoxy groups and the

carboxyl group often lead to a mixture of the 2-nitro (6-nitro) and 5-nitro isomers, with the 6-

nitro isomer frequently predominating due to steric and electronic factors.

To ensure exclusive formation of the 5-nitro isomer, this protocol utilizes a functional group

directing strategy starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

The Logic of the Route[1][2][3]
Substrate Selection: Vanillic acid possesses a free phenolic hydroxyl group at position 4.

Regiocontrol (Nitration): The hydroxyl group (-OH) is a powerful ortho, para-director,

significantly stronger than the methoxy or carboxyl groups.

The para position relative to -OH is occupied (C1-COOH).
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The ortho position at C5 is sterically accessible and electronically favored (ortho to -OH,

meta to -COOH).

The ortho position at C3 is occupied (-OMe).

Result: Nitration occurs almost exclusively at C5, yielding 5-nitrovanillic acid.

Functionalization (Methylation): The phenolic oxygen is then methylated to yield the final 3,4-

dimethoxy target.
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Figure 1: Strategic workflow for the regioselective synthesis of 3,4-dimethoxy-5-nitrobenzoic
acid.

Material Safety & Hazard Assessment
CRITICAL WARNING: This protocol involves the use of strong oxidizers and alkylating agents.

All procedures must be performed in a functioning fume hood.
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Reagent Hazard Class Critical Safety Measure

Nitric Acid (70%) Corrosive, Oxidizer

Use glass/Teflon equipment

only. Avoid contact with

organic solvents (exotherm).

Dimethyl Sulfate (DMS) Carcinogen, Highly Toxic

Fatal if inhaled. Use only in a

closed system or high-velocity

hood. Neutralize spills with

dilute ammonia. Alternative:

Methyl Iodide (MeI).

Methyl Iodide (MeI) Neurotoxin, Carcinogen

Volatile. Use cold traps.

Preferable to DMS for small-

scale (<10g) synthesis.

Target Compound Irritant
Standard PPE (Gloves,

Goggles, Lab Coat).

Experimental Protocol
Step 1: Regioselective Nitration of Vanillic Acid
This step leverages the directing power of the phenol group to install the nitro group at position

5.

Reagents:

Vanillic Acid (1.0 eq)

Glacial Acetic Acid (Solvent, 5.0 vol)

Nitric Acid (70%, 1.2 eq)

Procedure:

Dissolution: In a 3-neck round-bottom flask equipped with a thermometer and addition

funnel, suspend Vanillic Acid (10.0 g, 59.5 mmol) in Glacial Acetic Acid (50 mL).

Cooling: Cool the suspension to 0–5 °C using an ice/water bath.
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Addition: Add Nitric Acid (70%, 4.5 mL, ~71 mmol) dropwise over 30 minutes.

Process Control: Maintain internal temperature below 10 °C to prevent over-nitration or

decarboxylation.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

The suspension will typically clear and then reprecipitate the yellow nitro-intermediate.

Quench & Isolation: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring.

Filtration: Filter the yellow precipitate (5-nitrovanillic acid). Wash with cold water (3 x 20 mL)

to remove residual acid.

Drying: Dry the solid in a vacuum oven at 50 °C.

Expected Yield: 85–90%

Appearance: Yellow crystalline solid.

Step 2: O-Methylation (Williamson Ether Synthesis)
This step converts the 4-hydroxy group to a methoxy group. While Dimethyl Sulfate (DMS) is

the industrial standard, Methyl Iodide (MeI) is recommended for laboratory scale due to slightly

better safety manageability, though both are hazardous.

Reagents:

5-Nitrovanillic Acid (Intermediate from Step 1) (1.0 eq)

Potassium Carbonate (K₂CO₃, anhydrous, 2.5 eq)

Methyl Iodide (MeI, 1.5 eq) OR Dimethyl Sulfate (1.2 eq)

Acetone (Reagent Grade, 10 vol) or DMF (for faster reaction)

Procedure:

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂),

dissolve 5-Nitrovanillic Acid (10.0 g, 46.9 mmol) in Acetone (100 mL).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base Addition: Add Potassium Carbonate (16.2 g, 117 mmol). The mixture may turn

orange/red due to phenoxide formation. Stir for 15 minutes at room temperature.

Alkylation: Add Methyl Iodide (4.4 mL, 70 mmol) dropwise.

Optimization Note: If using DMF, heating may not be required. In Acetone, heating is

necessary.[1]

Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (Mobile

Phase: DCM/MeOH 95:5).

Workup:

Cool to room temperature.[1][2]

Filter off the inorganic salts (K₂CO₃/KI). Wash the filter cake with acetone.

Concentrate the filtrate under reduced pressure to yield a crude residue.[1]

Hydrolysis (If Ester formed):Note: Under these conditions, the carboxylic acid might also be

methylated to form the methyl ester.

Corrective Step: If NMR indicates methyl ester formation (singlet at ~3.9 ppm for COOMe),

dissolve the residue in MeOH (50 mL) and 2M NaOH (20 mL). Reflux for 1 hour. Acidify

with 2M HCl to pH 2 to precipitate the free acid.

Purification: Recrystallize the crude acid from Ethanol/Water (1:1).

QC & Characterization Data
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Parameter Specification Method

Appearance
Pale yellow to off-white

needles
Visual

Melting Point 180–182 °C Capillary MP

¹H NMR (DMSO-d₆)

δ 3.89 (s, 3H, OMe), 3.94 (s,

3H, OMe), 7.62 (d, 1H, Ar-H),

7.85 (d, 1H, Ar-H), 13.5 (br s,

COOH)

400 MHz NMR

Purity >98.0% HPLC (C18, ACN/Water)

Troubleshooting & Optimization Logic
Regioselectivity Failure (Formation of 6-Nitro Isomer)
If the 6-nitro isomer is detected, it indicates that the starting material was likely Veratric Acid,

not Vanillic Acid.

Root Cause: The directing effect of the 4-OMe (in veratric acid) is weaker and less specific

than the 4-OH (in vanillic acid).

Solution: Ensure the starting material is 4-hydroxy-3-methoxybenzoic acid.

Incomplete Methylation
Observation: Presence of phenolic peak in NMR or broad melting point.

Remedy: Increase K₂CO₃ equivalents to 3.0 and extend reflux time. Ensure Acetone is dry;

water inhibits the Sɴ2 reaction.

Decision Tree for Synthesis
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Figure 2: Decision logic for ensuring high purity and safety during synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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